molecular formula C34H29Cl4N3O2 B13790861 N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide CAS No. 82058-43-3

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide

Cat. No.: B13790861
CAS No.: 82058-43-3
M. Wt: 653.4 g/mol
InChI Key: KSSKVLAGUBUECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide is a derivative of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold, a bicyclic framework of significant pharmacological interest. This compound features four para-chlorophenyl groups at positions 2,4,6,8, an ethyl carboxamide at position 3, and a ketone at position 7. Bispidines are synthesized via methods such as double Mannich reactions or Wolff-Kishner reductions , with structural modifications critically influencing their biological activity, toxicity, and physicochemical properties .

Properties

CAS No.

82058-43-3

Molecular Formula

C34H29Cl4N3O2

Molecular Weight

653.4 g/mol

IUPAC Name

2,4,6,8-tetrakis(4-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide

InChI

InChI=1S/C34H29Cl4N3O2/c1-2-39-34(43)41-31(21-7-15-25(37)16-8-21)27-29(19-3-11-23(35)12-4-19)40-30(20-5-13-24(36)14-6-20)28(33(27)42)32(41)22-9-17-26(38)18-10-22/h3-18,27-32,40H,2H2,1H3,(H,39,43)

InChI Key

KSSKVLAGUBUECK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C(C2C(NC(C(C1C3=CC=C(C=C3)Cl)C2=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Bicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton, which is central to the compound, is commonly synthesized via a modified Mannich condensation. A representative procedure involves:

  • Reactants: 4-chlorobenzaldehyde (0.2 mol), acetone (0.05 mol), and ammonium acetate (0.1 mol).
  • Solvent: Absolute ethanol (50 mL).
  • Conditions: The mixture is gently warmed at approximately 303 K (30 °C) with moderate stirring.
  • Monitoring: Reaction progress is followed by thin-layer chromatography (TLC).
  • Isolation: Upon completion, the crude bicyclic intermediate is filtered and washed with a cold ethanol-ether mixture (1:5 v/v) to yield pure 2,4,6,8-tetrakis(4-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one.

Formation of the N-Ethyl Carboxamide Derivative

The key step to obtain N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide is the condensation of the bicyclic ketone intermediate with N-ethylcarboxamide under specific conditions:

  • Reagents: The bicyclic ketone (2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one), N-ethylcarboxamide, O-benzylhydroxylamine hydrochloride, and sodium acetate trihydrate.
  • Solvent System: Ethanol and chloroform mixture.
  • Reaction Conditions: Controlled temperature and stirring to promote condensation and formation of the carboxamide moiety.
  • Monitoring: Reaction progress is tracked by TLC to ensure complete conversion.
  • Purification: Final product is purified by recrystallization from suitable solvents to achieve high purity.

Reaction Mechanism Insights

  • The initial Mannich condensation forms the bicyclic diazabicyclo[3.3.1]nonane core by linking aldehyde, ketone, and ammonium acetate.
  • Subsequent condensation with N-ethylcarboxamide introduces the carboxamide group at the 3-position.
  • The presence of para-chlorophenyl substituents influences the stereochemistry and conformational preferences of the bicyclic structure, favoring specific conformers to minimize steric and electronic repulsions.

Summary Table of Preparation Parameters

Step Reactants/Materials Solvent(s) Conditions Monitoring Method Purification Method Notes
1. Synthesis of bicyclic ketone core 4-chlorobenzaldehyde, acetone, ammonium acetate Absolute ethanol 303 K, moderate stirring Thin-layer chromatography (TLC) Filtration and washing with cold ethanol-ether (1:5) Modified Mannich condensation
2. Formation of N-ethyl carboxamide derivative Bicyclic ketone, N-ethylcarboxamide, O-benzylhydroxylamine hydrochloride, sodium acetate trihydrate Ethanol-chloroform mixture Controlled temperature, stirring TLC Recrystallization from suitable solvents Multi-step condensation

Research Findings on Preparation and Stereochemistry

  • The stereochemistry of the bicyclic core is critical for biological activity and is influenced by substituent effects and reaction conditions.
  • The compound predominantly adopts conformations that minimize steric hindrance and lone pair repulsions, such as the BC conformation in related 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes.
  • N-nitrosation and other modifications can alter conformational preferences, but the synthesis of the N-ethyl carboxamide derivative maintains the rigid bicyclic framework essential for activity.
  • Crystallographic studies confirm the structure and stereochemical parameters, including torsion angles and ring puckering, which are important for understanding the compound's pharmacophore properties.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the carboxamide moiety:

  • Acidic hydrolysis : Produces a carboxylic acid and ethylamine via cleavage of the amide bond.

  • Basic hydrolysis : Yields a carboxylate salt and ethylamine, with reaction rates influenced by the steric hindrance of the bicyclic structure.

Conditions Reagents Products
HCl (concentrated), ΔH2O9-Oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid + Ethylamine
NaOH (aqueous), refluxSodium salt of carboxylic acid derivative + Ethylamine

Oxidation and Reduction

The ketone group at position 9 participates in redox reactions:

  • Oxidation : Limited due to the electron-withdrawing p-chlorophenyl groups, but strong oxidants like KMnO4 can cleave the bicyclic framework .

  • Reduction : The 9-oxo group is reduced to a hydroxyl or methylene group using agents like NaBH4 or LiAlH4 .

Reaction Type Reagents Products Key Observations
OxidationKMnO4 (acidic)Fragmented aromatic derivativesLow yield due to steric constraints
ReductionLiAlH4 (anhydrous THF)9-Hydroxy or 9-methylene derivativesStereochemistry preserved

Nucleophilic Substitution

The p-chlorophenyl groups undergo selective substitution under controlled conditions:

  • Aromatic SNAr : Electron-deficient aryl chlorides react with strong nucleophiles (e.g., NaOH/EtOH) to replace Cl with OH or NH2 groups .

  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids occur under Pd catalysis .

Substitution Site Reagents Products Yield
Para-Cl on arylNaOH (ethanol), Δp-Hydroxyphenyl derivatives60–75%
Para-Cl on arylPd(PPh3)4, ArB(OH)2Biaryl derivatives40–55%

Conformational Effects on Reactivity

The chair-boat conformation of the bicyclo[3.3.1]nonane core (Fig. 1) imposes steric and electronic constraints:

  • Steric hindrance : Axial p-chlorophenyl groups shield the amide carbonyl, slowing hydrolysis .

  • Electronic effects : Electron-withdrawing Cl substituents enhance electrophilic substitution at meta positions of aryl rings .

Figure 1 : Chair-boat conformation of the bicyclic core .

text
N1 (chair) N2 (boat) / \ / \ Cl-C6H4 Cl-C6H4 Cl-C6H4 Cl-C6H4

Complexation with Metal Ions

The rigid bicyclic structure acts as a polydentate ligand:

  • Mn(II) complexes : Coordination occurs via the amide oxygen and nitrogen atoms, forming octahedral complexes .

  • Catalytic applications : These complexes show activity in oxidation reactions of alkanes and alkenes .

Metal Ion Coordination Sites Geometry Application
Mn(II)Amide O, NOctahedralAlkane oxidation catalysis

Stability Under Thermal and Photolytic Conditions

  • Thermal decomposition : Begins at 240°C, producing chlorinated benzenes and CO2.

  • Photolysis : UV irradiation induces C-Cl bond cleavage, forming aryl radicals .

Comparative Reactivity with Analogues

Reactivity differences between para- and ortho-chlorophenyl derivatives:

Parameter Para-isomer Ortho-isomer
Hydrolysis rate (amide)Slower (steric shielding)Faster (reduced steric hindrance)
Aromatic substitutionFavors meta-productsFavors para-products
Thermal stabilityHigher (symmetrical substituents)Lower

Scientific Research Applications

Biological Activities

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide has been studied for its various biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways related to cancer progression.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo. It may inhibit the activation of NF-kB and other pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative disorders.

Drug Development

The structural characteristics of this compound make it a valuable scaffold for drug development:

  • Lead Compound : Its ability to interact with specific biological targets allows it to serve as a lead compound for synthesizing new derivatives with enhanced efficacy and reduced toxicity.
  • Combination Therapies : The compound's anti-inflammatory and anticancer properties suggest its potential use in combination therapies to enhance the therapeutic effects of existing drugs.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at micromolar concentrations after 48 hours of exposure. The compound induced apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Neuroprotection

A research article explored the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls.

Mechanism of Action

The mechanism by which 2,4,6,8-Tetrakis(4-chlorophenyl)-N-ethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-7-carboxamide exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The rigid bicyclic structure could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

N-Butyl-9-oxo-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide (CAS 82058-26-2)
  • Substituents: Butyl group at position 3; phenyl (non-chlorinated) groups at 2,4,6,6.
  • Key Differences :
    • Lipophilicity : The absence of p-Cl substituents reduces molecular weight (543.7 g/mol) and LogP (5.8) compared to the target compound, likely decreasing membrane permeability .
    • Toxicity : Similar bispidines complexed with β-cyclodextrin (β-CD) exhibit LD₅₀ values up to 825 mg/kg, suggesting lower toxicity for β-CD complexes .
    • Synthesis : Prepared via Mannich reactions, differing in the use of benzaldehyde instead of p-chlorobenzaldehyde .
3-(2-Chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
  • Substituents : Chloroacetyl group at position 3; phenyl groups at 2,4,6,8.
  • Conformation: X-ray studies show a chair conformation for the bicyclic core, similar to the target compound, but steric effects from p-Cl groups in the latter may alter ring puckering .
BIV-7 (3-(3-Isopropoxypropyl)-7-(2-morpholinoethyl)-3,7-diazabicyclo[3.3.1]nonane/β-CD Complex)
  • Key Differences: Bioactivity: The morpholinoethyl group enhances water solubility via β-CD complexation, contrasting with the target compound’s reliance on p-Cl groups for lipophilicity . Applications: BIV-7 demonstrates plant growth stimulation, while p-Cl-substituted bispidines are more likely to target neurological or antimicrobial pathways .

Functional Group Modifications

Tedisamil (3',7'-Bis(cyclopropylmethyl)spiro Derivative)
  • Structure : Spirocyclic bispidine with cyclopropylmethyl groups.
  • Key Differences :
    • Pharmacology : Tedisamil inhibits ion channels, whereas the carboxamide and p-Cl groups in the target compound suggest protease or receptor-binding applications .
    • Stereochemical Flexibility : The spiro structure restricts conformational mobility compared to the target compound’s chair/boat adaptability .
2,4,6,8-Tetrakis(2-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
  • Substituents : Ortho-fluorophenyl groups.
  • Key Differences :
    • Electron Effects : Fluorine’s electronegativity may alter electronic distribution vs. p-Cl’s steric bulk, impacting binding to aromatic residues in enzymes .
    • Metabolic Stability : Fluorine’s smaller size could reduce metabolic degradation compared to chlorine .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-Butyl Tetraphenyl Derivative 3-Chloroacetyl Derivative
Molecular Weight (g/mol) ~650 (estimated) 543.7 568.1
LogP ~6.5 (predicted) 5.8 6.2
Hydrogen Bond Acceptors 4 3 3
Rotatable Bonds 7 7 8
Toxicity (LD₅₀, mg/kg) Not reported >800 (β-CD complex) Not reported

Biological Activity

N-Ethyl-9-oxo-2,4,6,8-tetrakis(p-chlorophenyl)-3,7-diazabicyclo(3.3.1)nonane-3-carboxamide, also known as ITA 476, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 82058-43-3
  • Molecular Formula : C34H29Cl4N3O2
  • Molecular Weight : 653.435 g/mol
  • Density : 1.346 g/cm³
  • Boiling Point : 774.1 °C at 760 mmHg
  • Flash Point : 422 °C
PropertyValue
Molecular FormulaC34H29Cl4N3O2
Molecular Weight653.435 g/mol
Density1.346 g/cm³
Boiling Point774.1 °C
Flash Point422 °C

Synthesis

The synthesis of this compound typically involves a modified Mannich condensation process using p-chlorobenzaldehyde and ammonium acetate in ethanol . The resulting compound exhibits a bicyclic structure that contributes to its biological activity.

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. It acts as a selective inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-b isoforms. This inhibition is crucial in regulating cellular proliferation and survival pathways associated with various cancers .

Case Study: Inhibition of Tumor Cell Proliferation

In a study examining the effects of ITA 476 on cancer cell lines, it was found that treatment led to a marked decrease in cell viability and proliferation rates compared to untreated controls. The compound demonstrated IC50 values in the low micromolar range against several tumor types .

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, exhibiting muscle relaxant and antianxiety properties in rodent models . These effects were observed at doses as low as 3 g/kg when administered intraperitoneally.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its stereochemistry and the presence of chlorophenyl groups. Variations in these substituents have been shown to alter the potency and selectivity of the compound against different biological targets .

Q & A

Q. What are the optimal synthetic routes for this compound?

The compound can be synthesized via a modified Mannich condensation in a one-pot reaction. Key steps include combining 4-chlorobenzaldehyde, acetone, and ammonium acetate in ethanol under gentle heating (303 K) with continuous stirring. Monitoring via TLC ensures complete consumption of reactants. Post-synthesis, the product is purified via filtration and washing with ethanol-ether mixtures, followed by recrystallization from acetone to obtain crystalline solids .

Q. How is the molecular structure confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Refinement parameters (e.g., R factor < 0.062) validate the structure, with bond lengths and angles consistent with DFT-calculated values. For example, the C8–N1–C5 bond angle (115.99°) and torsional parameters (e.g., N1–C1–C2–C3 = –42.8°) confirm the bicyclo framework .

Q. Which spectroscopic techniques are used for characterization?

  • NMR : Confirms substituent positions and stereochemistry via chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm).
  • IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced Research Questions

Q. How do computational methods like DFT complement structural analysis?

Density Functional Theory (DFT) calculates optimized geometries, electronic properties (e.g., HOMO-LUMO gaps), and vibrational frequencies. Discrepancies between experimental (X-ray) and computed bond lengths (e.g., C8–O1: 1.214 Å vs. 1.221 Å) are analyzed to refine force fields or identify crystal-packing effects .

Q. What challenges arise in conformational analysis of the bicyclo system?

The chair-boat conformation of the bicyclo[3.3.1]nonane ring creates steric clashes between p-chlorophenyl groups. Computational models reveal that equatorial aryl orientations minimize non-bonded interactions, while twin-chair conformations induce strain. Puckering amplitudes (Q = 0.63–0.80 Å) and dihedral angles (e.g., 38.01° between aryl rings) are critical metrics .

Q. How are intermolecular interactions in the crystal lattice analyzed?

Hirshfeld surface analysis quantifies interactions like C–H···O (2.30–2.50 Å) and π-π stacking (3.62–3.63 Å). For example, C11–H11···Cg1 interactions (166° geometry) stabilize molecular layers, while C33–H33···O1 contacts (134°) contribute to helical supramolecular chains .

Q. How to resolve contradictions between experimental and computational data?

Discrepancies in bond angles (e.g., N1–C8–C9: 115.99° vs. DFT-predicted 116.5°) are addressed by adjusting solvent models or incorporating crystal-field effects in simulations. Statistical validation (e.g., mean σ deviation < 0.006 Å) ensures reliability .

Q. What strategies optimize molecular docking for biological activity prediction?

AutoDock/Vina or GOLD software is used with flexible ligand protocols. Docking scores (e.g., binding energy ≤ –8.5 kcal/mol) and pose validation via RMSD (<2.0 Å) prioritize targets like kinases or GPCRs. Comparative studies with related carboxamides (e.g., GSK-3β inhibitors) guide hypothesis generation .

Q. How does substitution (e.g., p-chlorophenyl) influence molecular packing?

Bulky p-chlorophenyl groups enforce edge-to-face packing (C–H···π interactions) and reduce solubility. Replacing Cl with Br (as in bromophenyl analogs) increases halogen bonding but may distort the bicyclo conformation .

Q. What purification methods ensure high yields of crystalline product?

Slow evaporation from acetone yields colorless prisms (≥95% purity). For lab-scale synthesis, column chromatography (silica gel, hexane/EtOAc) removes byproducts, while cold ethanol-ether washes eliminate unreacted aldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.